molecular formula C18H17N3O2 B13991279 6-Amino-1,3-dibenzylpyrimidine-2,4(1h,3h)-dione CAS No. 41862-17-3

6-Amino-1,3-dibenzylpyrimidine-2,4(1h,3h)-dione

Cat. No.: B13991279
CAS No.: 41862-17-3
M. Wt: 307.3 g/mol
InChI Key: GHONXNXMSKFJHS-UHFFFAOYSA-N
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Description

6-Amino-1,3-dibenzylpyrimidine-2,4(1h,3h)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of an amino group at the 6th position and dibenzyl groups at the 1st and 3rd positions of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,3-dibenzylpyrimidine-2,4(1h,3h)-dione typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of benzylamine with a suitable diketone can lead to the formation of the desired pyrimidine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1,3-dibenzylpyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce various amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-1,3-dibenzylpyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-1,3-dimethylpyrimidine-2,4(1h,3h)-dione: Similar structure but with methyl groups instead of benzyl groups.

    6-Amino-1,3-diphenylpyrimidine-2,4(1h,3h)-dione: Similar structure but with phenyl groups instead of benzyl groups.

Uniqueness

6-Amino-1,3-dibenzylpyrimidine-2,4(1h,3h)-dione is unique due to the presence of dibenzyl groups, which may impart specific chemical and biological properties that differ from those of its analogs.

Properties

IUPAC Name

6-amino-1,3-dibenzylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c19-16-11-17(22)21(13-15-9-5-2-6-10-15)18(23)20(16)12-14-7-3-1-4-8-14/h1-11H,12-13,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHONXNXMSKFJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC(=O)N(C2=O)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40295397
Record name MLS002703665
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41862-17-3
Record name MLS002703665
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101686
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002703665
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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